(2E)-2-(1,3-benzothiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
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Overview
Description
The compound is a benzothiazole derivative, which is a heterocyclic compound. It also contains a trifluoromethylphenyl group and a nitrile group. Benzothiazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals . The trifluoromethyl group is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a benzothiazole with a trifluoromethylphenyl group, possibly through a nucleophilic substitution or coupling reaction. The nitrile group could be introduced through a variety of methods, such as the reaction with a cyanide source .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole ring, the trifluoromethylphenyl group, and the nitrile group. The benzothiazole ring and the phenyl ring are aromatic, which could contribute to the stability of the molecule. The nitrile group is polar, which could affect the compound’s solubility and reactivity .Chemical Reactions Analysis
As a benzothiazole derivative, this compound could undergo a variety of chemical reactions. For example, it could participate in electrophilic aromatic substitution reactions or nucleophilic addition reactions at the nitrile group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar nitrile group and the nonpolar benzothiazole and phenyl rings. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .Scientific Research Applications
Synthetic Chemistry Applications
The compound serves as a versatile building block for synthesizing various heterocyclic compounds. For instance, derivatives of benzothiazole have been utilized in the efficient microwave-mediated synthesis of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives. These compounds are pendent to benzothiazole and benzimidazole ring systems, indicating the compound's utility in expanding heterocyclic chemistry's scope (Darweesh et al., 2016).
Corrosion Inhibition
Research has explored the use of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments. These inhibitors exhibit high efficiency and stability, suggesting their potential for industrial applications to protect metals against corrosion (Hu et al., 2016).
Antitumor Activity
Fluorinated 2-(4-aminophenyl)benzothiazoles, related in structure to the query compound, have shown potent cytotoxic effects against certain human cancer cell lines. These compounds engage in a biphasic dose-response relationship, indicating their potential for pharmaceutical development as anticancer agents (Hutchinson et al., 2001).
Material Science
Benzothiazole derivatives are used in designing novel materials with specific photophysical properties. For example, a study on star-shaped single-polymer systems with simultaneous RGB emission highlighted the role of benzothiazole cores in achieving saturated white electroluminescence. This finding underscores the compound's application in the development of advanced optoelectronic devices (Liu et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3S/c18-17(19,20)12-4-3-5-13(8-12)22-10-11(9-21)16-23-14-6-1-2-7-15(14)24-16/h1-8,10,22H/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBRDMGSYXQGPW-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CNC3=CC=CC(=C3)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/NC3=CC=CC(=C3)C(F)(F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1,3-benzothiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile |
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